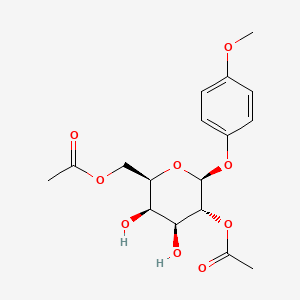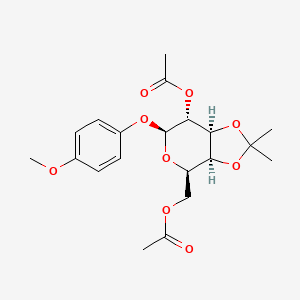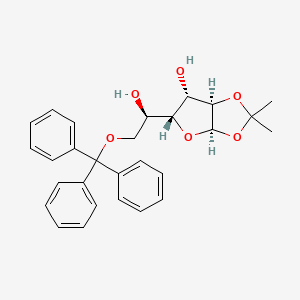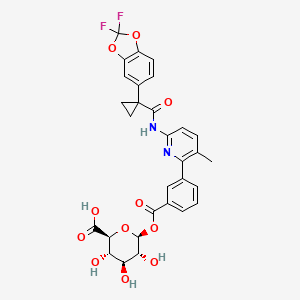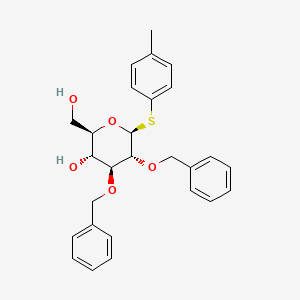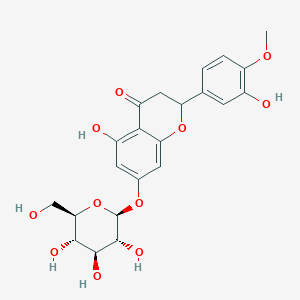![molecular formula C34H34O5S B8199077 p-Tolyl 2-O,3-O-dibenzyl-4-O,6-O-[(R)-benzylidene]-1-thio-beta-D-glucopyranoside](/img/structure/B8199077.png)
p-Tolyl 2-O,3-O-dibenzyl-4-O,6-O-[(R)-benzylidene]-1-thio-beta-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-Tolyl 2-O,3-O-dibenzyl-4-O,6-O-[®-benzylidene]-1-thio-beta-D-glucopyranoside: is a complex organic compound that belongs to the class of thioglycosides. These compounds are characterized by the presence of a sulfur atom replacing the oxygen atom in the glycosidic bond. This particular compound is notable for its multiple benzyl protecting groups and a benzylidene acetal, which are commonly used in synthetic organic chemistry to protect hydroxyl groups during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of p-Tolyl 2-O,3-O-dibenzyl-4-O,6-O-[®-benzylidene]-1-thio-beta-D-glucopyranoside typically involves several steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranoside are protected using benzyl groups through benzylation reactions. This is usually achieved by reacting the glucopyranoside with benzyl chloride in the presence of a base such as sodium hydride.
Formation of Benzylidene Acetal: The 4-O and 6-O positions are protected by forming a benzylidene acetal. This is done by reacting the partially protected glucopyranoside with benzaldehyde in the presence of an acid catalyst.
Introduction of the Thiol Group: The thiol group is introduced by reacting the protected glucopyranoside with p-tolyl thiol in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry could enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization would be employed to obtain the pure compound.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzylidene acetal, converting it back to the diol.
Substitution: The benzyl protecting groups can be removed through hydrogenolysis, where hydrogen gas and a palladium catalyst are used.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction.
Substitution: Hydrogen gas (H2) and palladium on carbon (Pd/C) are commonly used for hydrogenolysis.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Diols.
Substitution: Deprotected glucopyranoside.
科学的研究の応用
Chemistry
Protecting Group Chemistry: The compound is used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Glycosylation Reactions: It serves as a glycosyl donor in the synthesis of oligosaccharides and glycoconjugates.
Biology
Enzyme Studies: Used in studies involving glycosidase enzymes to understand their mechanism of action and substrate specificity.
Medicine
Drug Development:
Industry
Material Science: Used in the synthesis of glycopolymers and other materials with specific properties.
作用機序
The mechanism by which p-Tolyl 2-O,3-O-dibenzyl-4-O,6-O-[®-benzylidene]-1-thio-beta-D-glucopyranoside exerts its effects involves the interaction of its thioglycosidic bond with glycosidase enzymes. The sulfur atom in the glycosidic bond makes it more resistant to hydrolysis compared to oxygen, allowing it to act as a competitive inhibitor of glycosidases. This inhibition can be used to study enzyme kinetics and develop enzyme inhibitors.
類似化合物との比較
Similar Compounds
- p-Tolyl 2-O,3-O-dibenzyl-4-O,6-O-[®-benzylidene]-1-thio-alpha-D-glucopyranoside
- p-Tolyl 2-O,3-O-dibenzyl-4-O,6-O-[®-benzylidene]-1-thio-beta-D-mannopyranoside
Uniqueness
The uniqueness of p-Tolyl 2-O,3-O-dibenzyl-4-O,6-O-[®-benzylidene]-1-thio-beta-D-glucopyranoside lies in its specific configuration and protecting groups, which make it particularly useful in synthetic organic chemistry for the selective protection and deprotection of hydroxyl groups. Its resistance to hydrolysis also makes it a valuable tool in enzyme inhibition studies.
特性
IUPAC Name |
(2R,4aR,6S,7R,8S,8aR)-6-(4-methylphenyl)sulfanyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34O5S/c1-24-17-19-28(20-18-24)40-34-32(36-22-26-13-7-3-8-14-26)31(35-21-25-11-5-2-6-12-25)30-29(38-34)23-37-33(39-30)27-15-9-4-10-16-27/h2-20,29-34H,21-23H2,1H3/t29-,30-,31+,32-,33-,34+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDANYPHUIFTAQM-GPYWBMRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@H]3[C@H](O2)CO[C@H](O3)C4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1R,2S,6S,9S,10S,11S,14S,15S,18S,20R,23R,24S)-10,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B8199000.png)
![(2S,3S,4S,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B8199010.png)
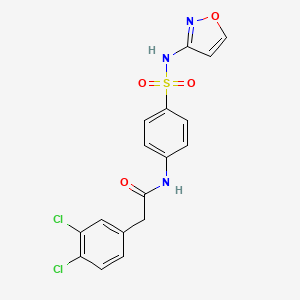
![1-[5-Tert-butyl-2-(3-cyanophenyl)pyrazol-3-yl]-3-(3-methyl-4-pyridin-4-yloxyphenyl)urea](/img/structure/B8199043.png)
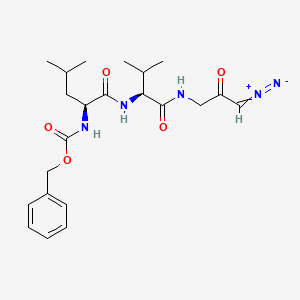
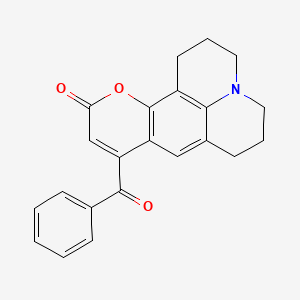
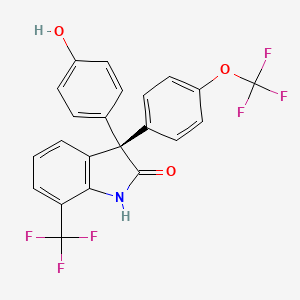
![6-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxy-N-[3-[[1-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]triazol-4-yl]methoxy]-1-[[6-[4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]-6-oxohexyl]amino]-1-oxopropan-2-yl]hexanamide](/img/structure/B8199067.png)
